molecular formula C17H14FN3O2S B2742716 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1226453-05-9

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2742716
CAS No.: 1226453-05-9
M. Wt: 343.38
InChI Key: NJEXZMDSUCMFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indoline core, a bromine atom, and a sulfonyl group attached to a piperazine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Acetylation: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride derivatives in the presence of a base like triethylamine.

    Piperazine Coupling: The final step involves coupling the sulfonylated intermediate with 4-(4-methoxyphenyl)piperazine under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indoline derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in preclinical studies for its anticancer, antiviral, and anti-inflammatory properties.

    Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound is used as a tool to study cellular processes and pathways, particularly those involving indoline derivatives.

    Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be compared with other indoline derivatives, such as:

    1-Acetyl-5-bromoindoline: Lacks the sulfonyl and piperazine groups, resulting in different biological activity and chemical properties.

    6-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}indoline: Lacks the acetyl and bromine groups, affecting its reactivity and interaction with biological targets.

    1-Acetyl-5-bromo-6-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}indoline: Substitution of the methoxy group with a chlorine atom alters its electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-20(2)12-6-8-13(9-7-12)21-11-14(10-19)24(22,23)17-15(18)4-3-5-16(17)21/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEXZMDSUCMFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.